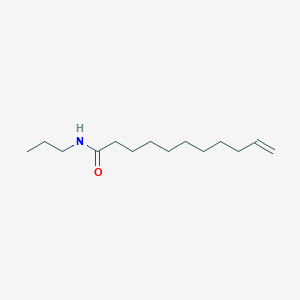
N-Propylundec-10-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propylundec-10-enamide is an organic compound with the molecular formula C14H27NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is notable for its long carbon chain and the presence of a double bond at the 10th position, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Propylundec-10-enamide can be synthesized through various methods. One common approach involves the reaction of undec-10-enoic acid with propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the coupling agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Propylundec-10-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the carbonyl group.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Propylundec-10-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Used in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Propylundec-10-enamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the double bond and the amide group allows for specific interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Propylundec-10-enamide: C14H27NO
N-Propylundec-10-enamine: Similar structure but with an amine group instead of an amide.
N-Propylundec-10-enol: Similar structure but with a hydroxyl group instead of an amide.
Uniqueness
This compound is unique due to the presence of both a long carbon chain and a double bond, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it valuable for specific applications in research and industry .
Properties
CAS No. |
50278-86-9 |
|---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
N-propylundec-10-enamide |
InChI |
InChI=1S/C14H27NO/c1-3-5-6-7-8-9-10-11-12-14(16)15-13-4-2/h3H,1,4-13H2,2H3,(H,15,16) |
InChI Key |
XWRDVOBCDGPZEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



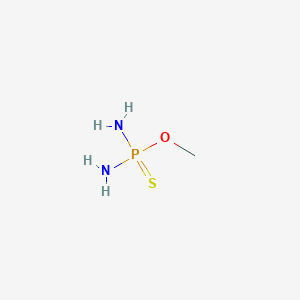
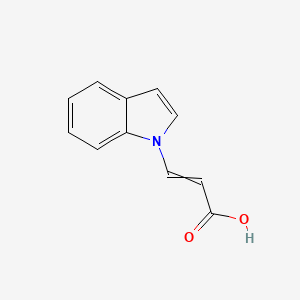
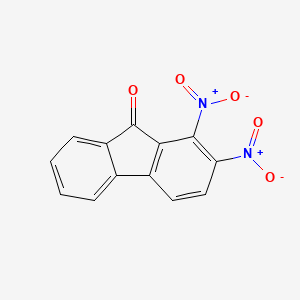
![Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-](/img/structure/B14658761.png)
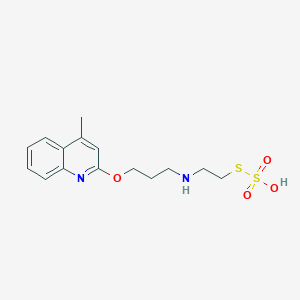
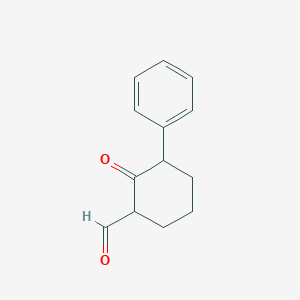
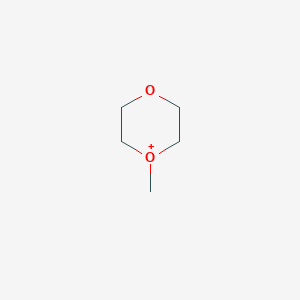
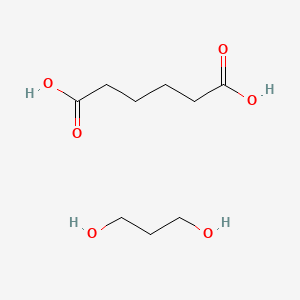
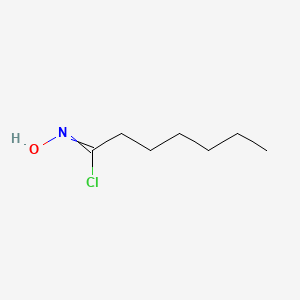

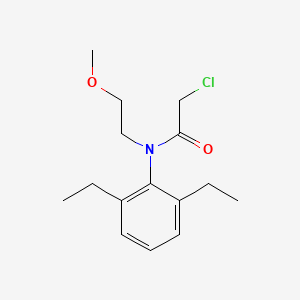
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
